molecular formula C7H13NO3 B1390177 (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate CAS No. 695183-75-6

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate

Cat. No.: B1390177
CAS No.: 695183-75-6
M. Wt: 159.18 g/mol
InChI Key: KKBQWQJVUYTRDO-WDSKDSINSA-N
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Description

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate (CAS 695183-75-6) is a chiral piperidine derivative of high value in medicinal chemistry and organic synthesis . This compound serves as a versatile synthon and key chiral building block for the development of pharmaceutical agents. Its defined stereochemistry, with both the hydroxy and ester functional groups on the piperidine ring in the (S) configuration, makes it a critical precursor for creating molecules with specific biological activity. This compound is recognized for its role as an advanced intermediate in complex synthetic pathways. Patent literature identifies its structural analogues, such as (2S,5S)-N-protecting group-5-hydroxy-2-piperidine carboxylates, as key intermediates in the synthesis of avermectin derivatives, a class of compounds with potent anthelmintic and insecticidal properties . Furthermore, the 5-hydroxypiperidine-2-carboxylate scaffold is a featured structure in other pharmacologically active compounds, underscoring its broad utility in drug discovery campaigns targeting various therapeutic areas . As supplied, this compound has the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed, and the material safety data sheet (MSDS) should be consulted prior to use.

Properties

IUPAC Name

methyl (2S,5S)-5-hydroxypiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBQWQJVUYTRDO-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Ethyl 5-Hydroxypicolinate (Compound 2)

The initial step involves the reduction of ethyl 5-hydroxypicolinate (compound 2) to produce ethyl 5-hydroxypiperidine-2-carboxylate (compound 3). This is achieved through catalytic hydrogenation using Rhodium on carbon (Rh/C) as the catalyst:

Ethyl 5-hydroxypicolinate (compound 2) + H2 (200 psi) → Ethyl 5-hydroxypiperidine-2-carboxylate (compound 3)

The reaction proceeds at room temperature over 12 hours, with the mixture filtered to remove the catalyst and solvent evaporated under reduced pressure. This method yields a crude product that is directly used in subsequent steps, avoiding unnecessary purification and enhancing process efficiency.

Lipase-Catalyzed Resolution to Obtain Enantiomerically Enriched Intermediates

The key stereoselective step involves enzymatic resolution using lipase CALB (Candida antarctica lipase B). The crude compound 3 undergoes resolution to produce the (2S,5S)-enantiomer with high stereoselectivity (d.r. ≥ 99:1):

Crude compound 3 + lipase CALB → (2S,5S)-compound 4 + side products

This process exploits the enzyme's enantioselectivity, selectively esterifying or hydrolyzing one enantiomer over the other. The resulting compound 4 is purified by filtration and crystallization, offering high stereochemical purity.

Conversion to Protected Intermediates

Subsequently, compound 4 is transformed into a protected derivative, (2S,5S)-1-tert-butyl-2-ethyl-5-hydroxy-piperidine-1,2-dicarboxylate (compound 5), via esterification with tert-butyl groups. This involves the addition of tert-butyl carbonates in the presence of bases such as TEA (triethylamine):

Compound 4 + tert-butyl carbonate + TEA → Compound 5

The process is performed in an environmentally friendly manner, with liquid-liquid separation removing water-soluble byproducts, thus simplifying purification and improving overall yield (~42.9%).

Functionalization via Acylation and Protection

Further functionalization involves acylation of the hydroxyl group and protection of amino groups. For example, trifluoromethanesulfonic anhydride (Tf2O) and 2,6-dimethylpyridine are used to activate the hydroxyl group, followed by nucleophilic attack with benzyl hydroxylamine (NH2OBn):

Compound 5 + Tf2O + 2,6-dimethylpyridine → Activated intermediate
Activated intermediate + NH2OBn → Compound 6

This step introduces protective groups necessary for subsequent transformations, with yields reaching approximately 75.2%.

Deprotection and Final Purification

The final steps involve removing protecting groups, typically using acids such as trifluoroacetic acid (TFA), to yield the target compound in high purity:

Protected intermediate + TFA → (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate

Crystallization of the deprotected product ensures high purity, suitable for pharmaceutical applications, especially as an intermediate for β-lactamase inhibitors.

Data Table Summarizing Preparation Methods

Step Starting Material Reagents & Conditions Product Yield Key Features
1 Ethyl 5-hydroxypicolinate (2) Rh/C, H2, room temp, 12h Compound 3 Crude, used directly Catalytic hydrogenation, straightforward
2 Compound 3 Lipase CALB, aqueous buffer Compound 4 ≥ 99:1 d.r. Enzymatic resolution, high stereoselectivity
3 Compound 4 tert-Butyl carbonate, TEA Compound 5 ~42.9% overall Esterification, environmentally friendly
4 Compound 5 Tf2O, pyridine, NH2OBn Compound 6 ~75.2% Acylation, protection
5 Compound 6 Acid hydrolysis, crystallization Final product High purity Deprotection, purification

Research Findings and Considerations

  • Environmental Impact : The enzymatic resolution and liquid-liquid separations reduce the use of harsh chemicals, aligning with green chemistry principles.
  • Stereoselectivity : Lipase catalysis offers near-complete enantiomeric purity, critical for pharmaceutical intermediates.
  • Industrial Viability : The methods avoid expensive catalysts like rhodium in large-scale production, favoring cost-effective and scalable processes.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylate ester can be reduced to alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield piperidinone derivatives, while reduction of the carboxylate ester can produce piperidine alcohols .

Scientific Research Applications

Chemical Synthesis

Key Intermediate in Organic Synthesis

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is widely recognized as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing pharmaceuticals and fine chemicals. For instance, it serves as a precursor for the synthesis of β-lactamase inhibitors, such as Avibactam, which combat antibiotic resistance .

Biochemical Interactions

The compound interacts with various enzymes and proteins, particularly lipases, which are essential for lipid metabolism. Its stereospecific interaction with these enzymes highlights the importance of its chirality in biological activity .

Cellular Effects

Research indicates that this compound influences cellular processes by modulating signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). These pathways are crucial for regulating gene expression and metabolic functions .

Dosage Effects in Animal Models

Studies have shown that low doses of this compound can enhance metabolic activity and promote cellular growth without significant adverse effects. This suggests potential therapeutic applications in metabolic disorders or conditions requiring cellular regeneration .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is employed as a building block for various applications. Its versatility allows it to be used in producing fine chemicals and other industrial products .

Table 2: Comparison with Related Compounds

CompoundUnique Features
(2S,5R)-5-Hydroxypiperidine-2-carboxylateDifferent biological activity due to stereochemistry
Piperidine-2-carboxylate derivativesVarious derivatives with modifications at different positions on the piperidine ring

This compound stands out due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs.

Case Studies

Research Findings on Enzyme Interactions

A study demonstrated that this compound acts as an inhibitor for specific lipases. The research highlighted its potential use in designing enzyme inhibitors for therapeutic applications .

Pharmaceutical Development

In pharmaceutical research, this compound has been utilized as a precursor for synthesizing various drug candidates aimed at treating diseases associated with metabolic dysfunctions . The ability to modify its structure allows for the development of targeted therapies.

Mechanism of Action

The mechanism of action of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. In the case of its use as a precursor for Avibactam, the compound inhibits β-lactamase enzymes by binding to their active sites, thereby preventing the degradation of β-lactam antibiotics. This enhances the efficacy of the antibiotics against resistant bacterial strains.

Comparison with Similar Compounds

Key Structural Differences

The table below summarizes structural and functional distinctions between the target compound and its analogs:

Compound Name CAS No. Molecular Formula Substituents Ring Type Notable Features
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid 144913-66-6 C6H11NO3 -OH at C5, -COOH at C2 Piperidine Free carboxylic acid form; higher polarity
Methyl 4-hydroxypiperidine-2-carboxylate 7512-17-6 C7H13NO3 -OH at C4, -COOCH3 at C2 Piperidine Altered hydroxyl position impacts H-bonding
(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate HCl 2170170-16-6 C12H16ClNO2 -Ph at C5, -COOCH3 at C2 Pyrrolidine Five-membered ring; aromatic substituent
(2R,5S)-Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate 1431473-24-3 C15H19NO3 -Benzyl at N1, -CH3 at C2 Piperidine Bulky N-substituent; stereochemical variance
Methyl (2S,3S)-2-methylpiperidine-3-carboxylate N/A C8H15NO2 -CH3 at C2, -COOCH3 at C3 Piperidine Methyl substitution enhances lipophilicity

Functional and Application Comparisons

  • This may lower solubility in polar solvents .
  • Substituent Effects : The benzyl group in (2R,5S)-benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate introduces steric hindrance, which could impede enzymatic degradation but reduce membrane permeability .
  • Stereochemistry : The (2S,5S) configuration in the target compound contrasts with (2R,5S) analogs (e.g., CAS 1431473-24-3), which may exhibit divergent binding affinities in chiral environments .

Biological Activity

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

This compound engages in various biochemical interactions, primarily as a substrate or inhibitor for critical enzymes. It has been shown to interact with lipase enzymes, which are vital for lipid metabolism. The interaction is stereospecific, highlighting the importance of its chirality in biological activity.

Table 1: Key Biochemical Properties

PropertyDescription
Molecular FormulaC₇H₁₃N₃O₃
Molecular Weight157.19 g/mol
SolubilitySoluble in polar solvents (e.g., water, ethanol)
Chirality(2S,5S) configuration

Cellular Effects

Research indicates that this compound influences various cellular processes. Notably, it modulates signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which are crucial for regulating gene expression and metabolic functions.

In animal models, low doses of this compound have been associated with enhanced metabolic activity and cellular growth without significant adverse effects. This suggests its potential utility in metabolic disorders or conditions requiring cellular regeneration.

Pharmacological Studies

Recent studies have highlighted the potential of this compound as an inhibitor of β-lactamases, enzymes that confer antibiotic resistance in bacteria. This characteristic positions it as a promising candidate in the development of new antibacterial agents.

Table 2: Summary of Pharmacological Findings

Study FocusFindings
Inhibition of β-lactamasesSignificant inhibition observed in vitro
Metabolic ActivityEnhanced at low doses in animal models
StabilityRelatively stable under physiological conditions

Case Studies

  • Animal Model Study : In a controlled study involving mice, varying doses of this compound were administered to assess its effects on metabolic rates. Results indicated that lower doses significantly improved metabolic markers without inducing toxicity.
  • Antibacterial Efficacy : A study investigated the compound's ability to inhibit β-lactamase activity in clinical isolates of resistant bacteria. The results demonstrated a notable reduction in enzyme activity, suggesting a potential role for this compound in combating antibiotic resistance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-mediated reactions or enzymatic resolution. For example, LiAlH4-mediated reduction of aldehydes followed by esterification with chiral catalysts (e.g., 4-dimethylaminopyridine) has been used for structurally similar piperidine derivatives . To ensure stereochemical fidelity, monitor reactions using chiral HPLC or polarimetry, and validate purity via <sup>1</sup>H/<sup>13</sup>C NMR coupling constants and optical rotation measurements .

Q. Which spectroscopic and crystallographic techniques confirm the compound’s structure and stereochemistry?

  • Methodological Answer :

  • NMR : Assign diastereotopic protons (e.g., H-2 and H-5) using 2D NOESY/ROESY to confirm spatial proximity of stereogenic centers .
  • X-ray crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement). Note that poor crystal quality (broad reflection profiles, low N(hkl)/N(param) ratios) may require iterative refinement and disorder modeling, as seen in related piperidine derivatives .

Q. What storage and handling protocols are critical to prevent degradation?

  • Methodological Answer : Store in airtight containers under inert gas (N2 or Ar) at –20°C to minimize hydrolysis of the ester group. Avoid exposure to moisture and static discharge. Use gloveboxes for sensitive reactions and validate stability via periodic LC-MS analysis .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., extinction violations, disorder) be resolved during structural refinement?

  • Methodological Answer :

  • Disorder modeling : Use SHELXL’s PART instruction to model split positions for disordered groups (e.g., methyl rotation) and apply isotropic displacement parameter (ADP) constraints .
  • Extinction correction : Apply the Shelx “EXTI” command to mitigate intensity decay in high-angle reflections. Validate against alternative space groups (e.g., P212121) using the Rint and GooF metrics .

Q. What computational approaches predict the compound’s reactivity in nucleophilic or catalytic systems?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs) and nucleophilic sites (e.g., hydroxyl or ester groups).
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen-bonding and steric complementarity .

Q. How does the hydroxyl group’s stereochemistry influence intermolecular interactions in crystal packing?

  • Methodological Answer : The (5S)-OH group participates in intramolecular hydrogen bonds (e.g., O–H···O=C, d = 2.37–2.59 Å), stabilizing planar conformations. In crystal lattices, van der Waals forces dominate due to limited intermolecular H-bonding (O···H distances >2.66 Å), as observed in related tricyclic structures .

Q. What kinetic strategies assess stereochemical stability under varying pH or temperature?

  • Methodological Answer : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with chiral HPLC monitoring. Calculate racemization activation energy (Ea) via Arrhenius plots. For pH-dependent stability, use buffer solutions (pH 1–13) and track enantiomeric excess (ee) over time .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate

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